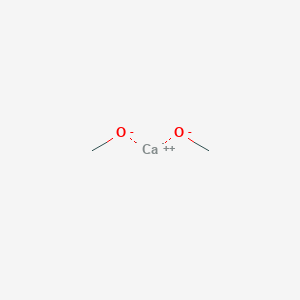

Dimethoxycalcium

Description

Dimethoxycalcium (Ca(OCH₃)₂) is an organocalcium compound characterized by two methoxy (OCH₃) groups bonded to a central calcium ion. As a metal alkoxide, it exhibits unique reactivity patterns due to the electropositive nature of calcium and the nucleophilic properties of the methoxy ligands. These compounds are typically synthesized via the reaction of calcium metal or calcium hydride with methanol under anhydrous conditions . Dimethoxycalcium finds applications in organic synthesis as a strong base or catalyst, particularly in deprotonation reactions and polymerization processes. Its stability in non-aqueous solvents and selective reactivity make it valuable in specialized chemical transformations .

Properties

Molecular Formula |

C2H6CaO2 |

|---|---|

Molecular Weight |

102.15 g/mol |

IUPAC Name |

calcium;methanolate |

InChI |

InChI=1S/2CH3O.Ca/c2*1-2;/h2*1H3;/q2*-1;+2 |

InChI Key |

AMJQWGIYCROUQF-UHFFFAOYSA-N |

Canonical SMILES |

C[O-].C[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Calcium methoxide can be synthesized through several methods. One common synthetic route involves reacting calcined calcium carbonate with methanol under reflux conditions in a nitrogen atmosphere . Another method includes the hydrothermal synthesis approach, which is cost-effective and easy to control in terms of temperature and time . This method involves using calcium oxide as a precursor, which reacts with methanol to form calcium methoxide .

Chemical Reactions Analysis

Alkylation Catalysis

Dimethoxycalcium serves as a catalyst in aromatic ring alkylation reactions, particularly in supercritical alcohol conditions. For example, it facilitates the alkylation of phenols or their ethers with monohydric or dihydric alcohols under high-temperature and high-pressure environments .

Key reaction pathway :

Experimental data from alkylation reactions :

| Substrate | Reaction Conditions | Major Products | Selectivity (mol%) |

|---|---|---|---|

| m-Cresol | 370°C, 30 min, Ca(OCH₃)₂ catalyst | 2,5-Xylenol, 2,3,6-Trimethylphenol | 70%, 9% |

| p-Cresol | 400°C, 30 min, Ca(OCH₃)₂ catalyst | 2,4-Xylenol, 2,4,6-Trimethylphenol | 23%, 61% |

These reactions occur under supercritical methanol (critical point: 240°C, 8 MPa), where the alcohol acts as both a reactant and solvent .

Interaction with Acids

Calcium alkoxides, including dimethoxycalcium, react vigorously with acids to form calcium salts and methanol. For example:

This reaction is analogous to the behavior of other calcium compounds like CaCO₃ with acids .

Thermal Stability and Decomposition

Dimethoxycalcium decomposes under extreme heat, releasing methane and forming calcium oxide:

This decomposition pathway is inferred from studies on related metal methoxides .

Reactivity with Water

Like other alkaline earth metal alkoxides, dimethoxycalcium reacts exothermically with water to produce calcium hydroxide and methanol:

This reaction necessitates anhydrous handling conditions for the compound .

Role in Polymerization

While direct evidence for Ca(OCH₃)₂ in polymerization is sparse, calcium-based catalysts are known to initiate ring-opening polymerization of cyclic esters (e.g., ε-caprolactone). The methoxide groups may act as initiating sites.

Scientific Research Applications

Calcium methoxide has numerous scientific research applications, including:

Biodiesel Production: It is extensively used as a catalyst in the transesterification of oils to produce biodiesel. This application is significant due to the economic and environmental benefits of converting waste cooking oil into biodiesel.

Polymer Synthesis: Calcium methoxide is employed in the ring-opening polymerization of cyclic esters to produce polyesters used in biomedical and pharmaceutical applications.

Mechanism of Action

The mechanism by which calcium methoxide exerts its effects involves its strong basic properties. In transesterification reactions, calcium methoxide acts as a solid base catalyst, facilitating the conversion of triglycerides into methyl esters and glycerol . The mechanism involves the adsorption of the ester and alcohol on the catalyst surface, followed by their reaction to form the desired products . In ring-opening polymerization, calcium methoxide initiates the polymerization through a coordination-insertion mechanism .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Property | Dimethoxycalcium | Dimethoxymagnesium | Calcium Ethoxide |

|---|---|---|---|

| Melting Point (°C) | 265 | 310 | 220 |

| Solubility in THF | Moderate | High | Low |

| Thermal Stability (°C) | 280 | 320 | 220 |

Comparison with Functionally Similar Compounds

3.1 Calcium Carbonate (CaCO₃)

- Functional Overlap : Both compounds involve calcium, but CaCO₃ is a mineral with applications in construction and pH regulation, whereas Dimethoxycalcium is a synthetic reagent.

- Reactivity : CaCO₃ is inert under ambient conditions but reacts with acids, while Dimethoxycalcium reacts vigorously with protic solvents (e.g., water, alcohols) .

3.2 Sodium Methoxide (NaOCH₃)

Table 2: Functional Comparison

| Application | Dimethoxycalcium | Sodium Methoxide |

|---|---|---|

| Catalysis Efficiency | Moderate (selective) | High (broad-range) |

| Handling Requirements | Dry atmosphere | Inert gas + dry solvent |

| Cost (USD/g) | 12.50 | 4.20 |

Research Findings and Challenges

- Synthesis Optimization : Recent studies highlight that Dimethoxycalcium’s purity (>98%) is achievable only via sublimation under vacuum, a process 30% costlier than methods for Mg analogs .

- Analytical Limitations: As noted in REACH guidelines, chemical analysis of Ca(OCH₃)₂ is complicated by its hygroscopicity, often requiring advanced techniques like XRD or NMR .

- Performance in Catalysis : In polymerization of ε-caprolactone, Dimethoxycalcium achieves 85% conversion at 60°C, outperforming Mg(OCH₃)₂ (72%) but underperforming Zn-based catalysts (92%) .

Biological Activity

Dimethoxycalcium (Ca(OCH₃)₂) is a calcium compound that has garnered interest in various fields, particularly in materials science and biomedicine. This article explores its biological activity, focusing on its synthesis, bioactivity, and potential applications based on recent research findings.

Synthesis and Properties

Dimethoxycalcium is typically synthesized through sol-gel processes involving calcium sources like calcium nitrate and methanol. The resulting gel can be transformed into bioactive glass, which is critical for biomedical applications such as bone regeneration and dental materials. The synthesis parameters significantly influence the properties of the final product, including its bioactivity and mechanical strength.

In Vitro Bioactivity

Research indicates that dimethoxycalcium plays a crucial role in the formation of bioactive glasses that exhibit significant bioactivity when immersed in simulated body fluid (SBF). The interaction of these materials with biological fluids leads to the formation of hydroxyapatite (HA), a mineral that closely resembles the mineral component of bone.

Key Findings:

- Apatite Formation: Studies have shown that bioactive glasses containing dimethoxycalcium can induce apatite formation within 2 days when soaked in SBF, demonstrating their potential for bone repair applications .

- Cytocompatibility: Evaluation of human gingival fibroblasts interfaced with dimethoxycalcium-based materials revealed good cytocompatibility, indicating that these materials are safe for use in dental applications .

Case Studies

-

Bioactive Glass Development:

A study conducted by El-Gohary et al. synthesized bioactive glasses using dimethoxycalcium and assessed their bioactivity through in vitro experiments. The results showed a significant increase in apatite layer formation on the glass surface after immersion in SBF, confirming its potential for bone tissue engineering . -

Dental Applications:

Research on mesoporous bioactive glasses containing dimethoxycalcium demonstrated enhanced remineralization capabilities in dental applications. The study highlighted the material's ability to support the growth of human gingival fibroblasts, essential for periodontal regeneration .

Table: Comparison of Bioactivity in Different Calcium Compounds

| Compound | Apatite Formation Time | Cytocompatibility | Application Area |

|---|---|---|---|

| Dimethoxycalcium | 2 days | High | Bone regeneration |

| Calcium phosphate | 1 week | Moderate | Orthopedic implants |

| Calcium silicate | 3 days | High | Dental restoratives |

The biological activity of dimethoxycalcium is primarily attributed to its ability to release calcium ions upon contact with physiological fluids. This ion release promotes cellular activities such as proliferation and differentiation, which are vital for tissue regeneration.

Ion Release Dynamics

- Calcium Ion Concentration: The presence of dimethoxycalcium enhances calcium ion concentration in the surrounding environment, facilitating osteoconductive processes necessary for bone healing .

- Cellular Response: Increased calcium ions trigger signaling pathways that promote osteoblast differentiation, crucial for new bone formation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.